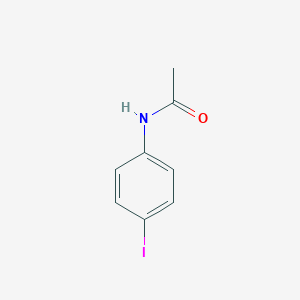

N-(4-Iodophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIULLDWIXYYVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060752 | |

| Record name | Acetamide, N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-50-4 | |

| Record name | N-(4-Iodophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-iodophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Iodophenyl Acetamide

Conventional Synthetic Routes to N-(4-Iodophenyl)acetamide

The most common and straightforward methods for preparing this compound rely on the acylation of its corresponding aniline (B41778) precursor.

The primary conventional route to this compound involves the direct acylation of 4-iodoaniline (B139537). lookchem.com This reaction typically employs an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride to introduce the acetamide (B32628) functional group onto the aromatic amine. smolecule.comevitachem.com The reaction of 4-iodoaniline with acetic anhydride is a common method for synthesizing N-(4-substituted phenyl)acetamides. Similarly, reacting 3-bromo-4-iodoaniline (B1342403) with acetyl chloride can produce the corresponding acetamide derivative. vulcanchem.com

The general scheme for this reaction involves the nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the amide bond and the elimination of a byproduct (acetic acid or hydrochloric acid).

Table 1: Conventional Acylation Reactions for this compound and its Analogues Data derived from multiple sources.

| Precursor | Acetylating Agent | Solvent | Conditions | Product | Yield | Reference |

| 4-Iodoaniline | Acetic Anhydride | Pyridine | - | N-(4-Iodoacetanilide) | Quantitative | oup.com |

| 4-Iodoaniline | Chloroacetyl chloride | Acetonitrile (B52724) | -1–3°C, 2 hours | 2-chloro-N-(4-iodophenyl)acetamide | 80% | ppublishing.org |

| 3-Bromo-4-iodoaniline | Acetyl chloride (1.2 equiv) | Toluene | Reflux, 6 hours | N-(3-bromo-4-iodophenyl)acetamide | 85% | vulcanchem.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, and the stoichiometry of reactants and catalysts. For instance, controlling the reaction temperature, such as refluxing at 120–140°C, can drive the reaction to completion. The use of excess acetylating agents is another strategy to ensure the full conversion of the aniline precursor.

In some protocols, a base like cesium carbonate (Cs₂CO₃) is added to neutralize the acidic byproduct, which can improve the reaction rate and yield. google.com Post-reaction, purification is essential to isolate the pure compound. Recrystallization from solvents like methanol (B129727) or ethanol (B145695) is a common and effective method for obtaining high-purity this compound. The progress of the reaction can be effectively monitored using techniques such as thin-layer chromatography (TLC). ppublishing.org

Acylation Reactions of 4-Iodoaniline Precursors

Advanced and Novel Synthetic Approaches to this compound and its Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for synthesizing N-(iodophenyl)amides, offering alternative pathways that can provide access to a wider range of derivatives under specific conditions.

An innovative approach for the synthesis of N-(iodophenyl)-amides involves a copper-catalyzed Ullmann–Finkelstein tandem reaction. nih.govscispace.com This method allows for the synthesis of N-(4-iodophenyl)amides directly from 1-bromo-4-iodobenzene (B50087) and an amide. researchgate.net Researchers have demonstrated that the copper-catalyzed cross-coupling of secondary amides with 1-bromo-4-iodobenzene predominantly yields N-(4-iodophenyl)amides instead of the expected brominated derivatives. nih.gov

This selectivity arises from a sequence where an initial Ullmann coupling is followed by a Finkelstein halogen exchange. nih.gov The reaction has been optimized by testing various copper catalysts and diamine ligands. For example, using a combination of a copper(I) iodide (CuI) catalyst with N,N'-dimethylethylenediamine (DMEDA) as the ligand and cesium fluoride (B91410) (CsF) as the base provides the desired amidated product. thieme-connect.com Interestingly, the choice of copper catalyst can influence the ratio of N-(4-bromophenyl)acetamide to this compound in the final product mixture. thieme-connect.com

Table 2: Ullmann–Finkelstein Reaction for N-(Iodophenyl)-Amides Data based on a study of sequential copper-catalyzed amidation. thieme-connect.com

| Aryl Halide | Amide | Catalyst | Ligand | Base | Product(s) |

| 4-Bromoiodobenzene | Acetamide | CuI | DMEDA | CsF | This compound & N-(4-bromophenyl)acetamide |

| 4-Bromoiodobenzene | Acetamide | Copper Powder | DMEDA | CsF | Equimolar mixture of iodo- and bromo- products |

This compound serves as a crucial building block in the multi-step synthesis of more complex and pharmacologically relevant molecules. A notable example is the synthesis of a new derivative of 5-fluorouracil (B62378). ppublishing.org This process begins with the chloroacetylation of 4-iodoaniline to form 2-chloro-N-(4-iodophenyl)acetamide. ppublishing.orgppublishing.org This intermediate is then reacted with 5-fluorouracil to yield the final, more complex analogue, 2,2'-(5-Fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(this compound). ppublishing.org

Another example involves the synthesis of N-(3-bromo-4-iodophenyl)acetamide. This is achieved through a two-step halogenation of acetanilide (B955), where iodination is followed by bromination, leveraging the directing effect of the acetamide group to achieve the desired regioselectivity. vulcanchem.com Furthermore, this compound is a precursor in the Sonogashira coupling reaction to synthesize N-(4-ethynylphenyl)acetamide, demonstrating its utility in introducing alkyne functionalities. These multi-step sequences highlight the versatility of this compound as an intermediate for creating diverse molecular architectures. wustl.edunih.gov

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to reduce environmental impact. One approach is the development of metal-free synthesis protocols. An expedient and rapid green synthesis of N-chloroacetanilides and amides has been reported using acid chlorides under neutral conditions, avoiding the need for metal catalysts. wustl.edursc.org

Another green technique involves the use of alternative energy sources to drive reactions more efficiently. The use of simultaneous infrared-ultrasound irradiation has been shown to be an excellent method for the acylation of amines, affording high yields in significantly shorter reaction times compared to conventional heating. scielo.org.mx This approach aligns with the green chemistry principle of reducing energy consumption. Mechanochemistry, using ball mills for palladium-catalyzed halogenation, also represents a greener alternative by minimizing solvent use. vulcanchem.com These methods demonstrate a shift towards more sustainable and environmentally benign synthetic practices in the production of this compound.

Multi-step Synthesis of Complex this compound Analogues

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation protocols to remove unreacted starting materials, reagents, and byproducts. The choice of technique is largely dictated by the scale of the reaction, the nature of the impurities, and the desired final purity of the compound. Common methods employed include recrystallization, column chromatography, and liquid-liquid extraction.

Recrystallization

Recrystallization is a primary technique for purifying crude this compound, leveraging the principle of differential solubility in a chosen solvent or solvent system. The crude solid is dissolved in a hot solvent and, upon cooling, the less soluble this compound crystallizes out, leaving impurities behind in the solution.

Research has demonstrated the efficacy of several solvent systems for this purpose. A common approach involves the use of a binary solvent mixture, such as ethyl acetate (B1210297) and petroleum ether, where the compound is first dissolved in the more soluble solvent (ethyl acetate) and the less soluble solvent (petroleum ether) is added to induce crystallization. acs.org Another effective system is a mixture of ethanol and water, typically in a 3:1 ratio, which is particularly advantageous for larger-scale purifications. vulcanchem.com In some procedures, after the initial reaction, the solidified product is slurried with a cold solvent like ethanol, filtered, and washed to remove soluble impurities.

Interactive Table: Recrystallization Solvents for this compound

| Solvent System | Ratio (v/v) | Notes | Reference |

| Ethyl Acetate / Petroleum Ether | Not specified | A common system for inducing crystallization. | acs.org |

| Ethanol / Water | 3:1 | Advantageous for large-scale synthesis. | vulcanchem.com |

| Ethanol (cold) | Not applicable | Used for slurrying and washing the crude solid. | |

| Methylene Chloride / Ether | Not specified | Used for the crystallization of related bromo-acetamido compounds. | prepchem.com |

Chromatographic Methods

Chromatography is an essential tool for achieving high purity this compound, especially for separating it from structurally similar impurities.

Column Chromatography: This technique is widely used for purification following synthesis. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica. A mixture of ethyl acetate and petroleum ether (or hexane) is a frequently reported eluent system. acs.orgrsc.org The polarity of the eluent can be adjusted, for instance, by using a 10% or 15% ethyl acetate in petroleum ether mixture, to achieve optimal separation. acs.org For more polar impurities, a combination like dichloromethane (B109758) and methanol has been utilized in flash chromatography. nih.gov

Thin-Layer Chromatography (TLC): Preparative thin-layer chromatography on silica gel (GF254) plates has been used for purification, with petroleum ether and ethyl acetate as the developing solvent. arabjchem.org TLC is also invaluable for monitoring the progress of a reaction and the effectiveness of column chromatography separation. rsc.orgarabjchem.org

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for isolating impurities in preparative separation, reverse-phase (RP) HPLC is a suitable method. One established method uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for mass spectrometry (MS) applications by substituting phosphoric acid with formic acid. sielc.com

Interactive Table: Chromatographic Conditions for this compound Purification

| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Reference |

| Column Chromatography | Silica Gel | 10-15% Ethyl Acetate in Petroleum Ether | acs.org |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | rsc.org |

| Preparative TLC | Silica Gel GF254 | Petroleum Ether / Ethyl Acetate | arabjchem.org |

| Flash Chromatography | Silica Gel | Dichloromethane / Methanol (9.5:0.5) | nih.gov |

| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | sielc.com |

Extraction and Work-up Procedures

Following the completion of the synthesis reaction, a series of extraction and washing steps are crucial for the initial isolation of the crude this compound from the reaction mixture. These steps aim to separate the organic product from inorganic salts, water-soluble reagents, and other polar impurities.

A typical work-up procedure involves quenching the reaction mixture, often with water, followed by extraction with a water-immiscible organic solvent such as ethyl acetate. arabjchem.orgthieme-connect.com The combined organic layers are then washed sequentially with various aqueous solutions. These can include water, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove basic impurities, or a sodium carbonate solution. prepchem.comrsc.orgarabjchem.orgthieme-connect.com A wash with brine (saturated aqueous sodium chloride) is often performed as a final step to aid in the removal of residual water from the organic phase. rsc.orgnih.gov Finally, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography. prepchem.comrsc.orgarabjchem.org In some instances, the product is precipitated directly from the reaction mixture by neutralization, for example, with hydrochloric acid, followed by filtration, washing, and drying. google.com

Chemical Reactivity and Transformation Pathways of N 4 Iodophenyl Acetamide

Nucleophilic Substitution Reactions Involving the Iodophenyl Moiety

The carbon-iodine bond in N-(4-Iodophenyl)acetamide is the most reactive site for nucleophilic substitution due to the high polarizability and good leaving group ability of the iodine atom. evitachem.comdoi.org This reactivity enables the introduction of a wide array of functional groups onto the aromatic ring.

The iodophenyl group readily undergoes nucleophilic substitution, allowing for the incorporation of various functionalities. evitachem.comsmolecule.com For instance, reaction with nucleophiles like sodium azide (B81097) or potassium cyanide can lead to the formation of the corresponding azido (B1232118) and cyano derivatives. smolecule.com These transformations are fundamental in creating precursors for a variety of other compounds.

A notable application of this reactivity is in the synthesis of radiolabeled compounds. The iodine atom can be substituted with radioactive isotopes of iodine, such as ¹²⁵I, which is a common practice in the development of radiotracers for medical imaging and biological research.

The iodine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. doi.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin reagent.

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene.

Suzuki–Miyaura Coupling: This widely used reaction couples the aryl iodide with an organoboron compound.

These palladium-catalyzed methods provide efficient routes to a diverse range of substituted N-phenylacetamides, which are valuable intermediates in medicinal chemistry and materials science. doi.org For example, the Sonogashira cross-coupling reaction between this compound and terminal alkynes, catalyzed by palladium and copper(I) iodide, is a key step in the synthesis of N-(4-ethynylphenyl)acetamide.

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type reactions, provide another important pathway for the transformation of this compound. doi.orgmdpi.com These reactions are particularly useful for forming carbon-nitrogen bonds. In these processes, this compound can react with various amines, amides, or other nitrogen-containing nucleophiles in the presence of a copper catalyst and a suitable ligand. mdpi.comorganic-chemistry.org This methodology is advantageous due to the lower cost of copper compared to palladium. organic-chemistry.org Efficient N-arylation has been achieved using copper(I) salts, which are often more active than copper(II) salts. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (Stille, Heck, Suzuki–Miyaura)

Reactions of the Acetamide (B32628) Functional Group

The acetamide group (-NHCOCH₃) of this compound also participates in a variety of chemical reactions, allowing for further diversification of the molecule.

The acetamide moiety can undergo oxidation. smolecule.com For example, treatment with certain oxidizing agents can potentially lead to the formation of different derivatives. Furthermore, the acetamide group can be hydrolyzed under acidic or basic conditions to yield 4-iodoaniline (B139537).

The amide group itself can be a site for further chemical modification. For instance, the nitrogen atom can participate in nucleophilic substitution reactions. A common transformation is the reaction with bromoacetyl bromide to form the corresponding α-bromo-acetamide intermediate, which can then undergo further substitution with nucleophiles like imidazole (B134444). nih.gov

Reduction of the acetamide group can also be achieved using strong reducing agents like lithium aluminum hydride, which would convert the acetamide to the corresponding ethylamine (B1201723) derivative.

Oxidation Reactions and Derivative Formation

Reaction Mechanism Studies and Kinetic Analysis

The carbon-iodine bond in this compound is the primary site of reactivity, making the compound a versatile substrate for various transition-metal-catalyzed cross-coupling reactions. Mechanistic studies and kinetic analyses have provided significant insights into its transformation pathways, particularly in palladium-, copper-, and nickel-catalyzed systems. The reactivity order for aryl halides in many of these catalytic cycles is generally I > Br > Cl. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common electrophilic partner in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The iodine substituent's high reactivity facilitates these transformations. doi.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond. The generally accepted catalytic cycle, which applies to substrates like this compound, involves several key steps. wikipedia.orglibretexts.orgyoutube.com The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is followed by the coordination of the amine to the palladium center, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org The use of specific ligands, such as bidentate phosphines (e.g., BINAP, DPPF) or sterically hindered ligands, is crucial for preventing the formation of unreactive palladium iodide dimers and promoting efficient reaction rates and yields. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron species. acs.org For this compound, the mechanism follows a similar pattern starting with the oxidative addition of the C-I bond to the Pd(0) catalyst. The subsequent key step is transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex, typically requiring a base to activate the organoboron compound. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. acs.orgresearchgate.net

Copper-Catalyzed N-Arylation: Tandem Ullmann–Finkelstein Reaction

A notable transformation involving this compound precursors is the copper-catalyzed tandem Ullmann–Finkelstein reaction. Research has shown the synthesis of N-(iodophenyl)-amides from 1-bromo-4-iodobenzene (B50087) and amides. doi.org A mechanistic investigation was conducted to understand the unexpected formation of the N-(iodophenyl)-amide instead of the N-(bromophenyl)-amide, despite the C-Br bond being less reactive. doi.org

The proposed mechanism involves an initial Ullmann N-arylation at the more reactive C-I bond of 1-bromo-4-iodobenzene, which liberates iodide ions into the reaction mixture. These iodide ions then participate in a copper-catalyzed Finkelstein reaction, converting the C-Br bond of the remaining 1-bromo-4-iodobenzene into a C-I bond. This newly formed aryl iodide can then undergo the Ullmann coupling. doi.org

Kinetic analysis of the reaction between acetamide and 1-bromo-4-iodobenzene confirmed this hypothesis. The data demonstrated a distinct evolution of the product ratio over time when the reaction was performed in dioxane, where the potassium bromide byproduct precipitates, driving the equilibrium. doi.org

Table 1: Kinetic Analysis of the Reaction between Acetamide and 1-bromo-4-iodobenzene doi.org

| Reaction Time | N-(4-bromophenyl)acetamide (Relative %) | This compound (Relative %) |

| 15 min | 75% | 25% |

| 1 h | 40% | 60% |

| 2 h | 25% | 75% |

| 4 h | 15% | 85% |

| 22 h | <5% | >95% |

| Conditions: Acetamide (1 equiv), 1-bromo-4-iodobenzene (1.2 equiv), CuI (0.1 equiv), K₃PO₄ (2 equiv), N,N′-dimethyl-cyclohexane-1,2-diamine (0.2 equiv), Dioxane (0.5 M), 110 °C. |

In contrast, when the reaction was conducted in DMF, a solvent in which potassium bromide is more soluble, the Finkelstein equilibrium was not significantly displaced. As a result, both the bromo- and iodo-arylated products were formed, and their ratio remained stable throughout the reaction. doi.org

Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers an alternative for cross-coupling reactions and has been studied for its ability to couple aryl halides. nih.gov Mechanistic studies on related systems, such as the photoredox-mediated C-N cross-coupling, have utilized in-situ NMR for kinetic analysis. acs.org These studies help in understanding structure-reactivity relationships and optimizing reaction conditions. While direct kinetic studies on this compound in these specific systems are not extensively detailed, the broader functional-group tolerance of nickel catalysts has been demonstrated with structurally similar compounds like N-aryl trifluoroacetamides, which bear strongly acidic protons yet undergo coupling efficiently. nih.gov This suggests that the acetamide group in this compound is compatible with such catalytic systems.

Structural Characterization of N 4 Iodophenyl Acetamide and Its Derivatives

Spectroscopic Elucidation

Spectroscopy is a fundamental tool in the characterization of N-(4-Iodophenyl)acetamide, offering insights into its molecular structure and the behavior of its electrons and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the iodophenyl group typically appear as two distinct doublets in the range of δ 7.0-8.0 ppm. The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetamide (B32628) group (CH₃) characteristically show a singlet at approximately δ 2.1-2.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the amide group is typically observed downfield, around δ 168-169 ppm. The aromatic carbons exhibit signals between δ 120-140 ppm, with the carbon atom bonded to the iodine (C-I) appearing at a distinct chemical shift, often around δ 90 ppm. The methyl carbon of the acetamide group gives a signal at approximately δ 24-25 ppm. beilstein-journals.org

Interactive Data Table: NMR Data for this compound and Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N-(2-Iodo-4-methylphenyl)acetamide | ¹H NMR | CDCl₃ | 8.16 (d, J=8.3 Hz), 7.51 (brs), 7.35 (s), 7.11 (d, J=8.3 Hz), 2.30 (s), 2.22 (s) | d, brs, s, d, s, s | beilstein-journals.org |

| N-(2-Iodo-4-methylphenyl)acetamide | ¹³C NMR | CDCl₃ | 168.3, 139.1, 136.2, 135.9, 130.0, 122.3, 90.4, 24.8, 20.4 | - | beilstein-journals.org |

| N-(2-Iodophenyl)acetamide | ¹³C NMR | CDCl₃ | 168.3, 138.9, 138.4, 129.4, 126.1, 122.3, 90.1, 24.9 | - | beilstein-journals.org |

| N-(4-Acetyl-2-iodophenyl)acetamide | ¹H NMR | CDCl₃ | 8.42 (d, J=8.6 Hz), 8.39 (d, J=1.9 Hz), 7.92 (dd, J=8.6, 1.9 Hz), 7.65 (brs), 2.56 (s), 2.22 (s) | d, d, dd, brs, s, s | beilstein-journals.org |

| N-(4-Acetyl-2-iodophenyl)acetamide | ¹³C NMR | CDCl₃ | 195.6, 168.5, 142.2, 139.2, 134.2, 130.0, 120.3, 89.1, 26.5, 25.2 | - | beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Key Vibrational Modes:

N-H Stretching: A prominent band in the IR spectrum is the N-H stretching vibration, which typically appears in the range of 3250-3350 cm⁻¹. Its position can indicate the extent of hydrogen bonding in the solid state.

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is a strong absorption observed around 1650-1680 cm⁻¹.

C-N Stretching and N-H Bending: The amide II band, a mixture of C-N stretching and N-H bending, is found near 1550 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring gives rise to characteristic C=C stretching vibrations in the 1475-1600 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond has a stretching frequency that appears in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing symmetric vibrations. For instance, the symmetric stretching of the phenyl ring can be a strong signal in the Raman spectrum. nih.govresearchgate.net

Interactive Data Table: Vibrational Frequencies for this compound Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 2-(Benzylideneamino)-N-(4-iodophenyl)acetamide | IR (KBr) | 1178 | C-N | ekb.eg |

| 2-(Benzylideneamino)-N-(4-iodophenyl)acetamide | IR (KBr) | 1587 | HC=N | ekb.eg |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | FT-IR (Calculated) | 819 | Phenyl ring breathing | researchgate.net |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | FT-IR (Calculated) | 952 | Pyrazine ring breathing | researchgate.net |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, with a molecular formula of C₈H₈INO, the expected molecular weight is approximately 261.06 g/mol . chemscene.comsielc.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to this mass. Common fragmentation patterns may include the loss of the acetyl group or the iodine atom.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound and its derivatives exhibit absorption bands in the UV region, typically arising from π → π* and n → π* transitions associated with the aromatic ring and the amide chromophore. escholarship.org The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the substituents on the phenyl ring. For instance, studies on related compounds show that electronic transitions can be calculated and compared with experimental data to understand the electronic structure. mdpi.com

Crystallographic Investigations

Crystallography, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

While the crystal structure of this compound itself may not be widely reported, the structures of several of its derivatives have been determined. These studies reveal important details about molecular conformation and crystal packing.

Interactive Data Table: Crystallographic Data for an this compound Derivative

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |

| 2-(4-Chlorophenyl)-N-(2-iodophenyl)acetamide | C₁₄H₁₁ClINO | Monoclinic | P2₁/c | 24.001(1) | 6.2369(3) | 9.3266(4) | 99.621(2) | 1376.48(11) | 4 | researchgate.net |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen-π Interactions, π–π Stacking)

The crystal structures of this compound derivatives are stabilized by a variety of intermolecular interactions, with hydrogen bonding and halogen-based interactions being particularly prominent.

A detailed examination of the derivative 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide reveals a sophisticated network of these forces. iucr.orgnih.gov Classical N—H⋯O hydrogen bonds are a key feature, linking the amide groups of adjacent molecules. iucr.orgnih.gov In this derivative, these are supplemented by weaker C—H⋯O hydrogen bonds, which collectively contribute to the formation of chain-like structures. iucr.orgnih.gov

The presence of the iodine atom facilitates halogen-π interactions, a type of non-covalent bond where the electrophilic region of the halogen interacts with a π-electron system. In the case of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, C—I⋯π(arene) interactions are observed, where the iodine atom of one molecule interacts with the aromatic ring of a neighboring molecule. iucr.orgnih.gov These interactions, in conjunction with C—Cl⋯π(arene) interactions from the other phenyl ring, play a crucial role in linking the hydrogen-bonded chains into more complex, interwoven sheets. iucr.orgnih.gov

A study of N-(3-bromo-4-iodophenyl)acetamide also indicates the presence of strong hydrogen bonding, as suggested by NMR data. vulcanchem.com The chemical shift of the NH proton is indicative of its involvement in hydrogen bond formation. vulcanchem.com While crystal structure data for this specific compound is not available, analogies to similar structures suggest that N—H⋯O hydrogen bonds are a primary stabilizing force. vulcanchem.com

The following table summarizes the key intermolecular interactions observed in a representative derivative, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide.

| Interaction Type | Donor | Acceptor | Description | Source |

|---|---|---|---|---|

| Hydrogen Bond | N—H | O (amide) | Links molecules into chains. | iucr.orgnih.gov |

| Hydrogen Bond | C—H | O (amide) | Contributes to the formation of ring motifs within the chains. | iucr.orgnih.gov |

| Halogen-π Interaction | C—I | π-system (arene) | Links the hydrogen-bonded chains into sheets. | iucr.orgnih.gov |

| Halogen-π Interaction | C—Cl | π-system (arene) | Works in concert with C—I⋯π interactions to form interwoven sheets. | iucr.orgnih.gov |

Supramolecular Assembly and Crystal Packing Motifs

The combination of the intermolecular interactions described above leads to the formation of distinct supramolecular assemblies and crystal packing motifs in derivatives of this compound.

In the crystal structure of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide , the N—H⋯O and C—H⋯O hydrogen bonds cooperate to form a C(4)C(4)[R²₁(7)] chain of rings. iucr.orgnih.gov These chains represent a fundamental building block of the crystal structure. These linear chains are then further organized by the C—I⋯π and C—Cl⋯π interactions. iucr.orgnih.gov This results in the creation of deeply puckered, twofold interwoven sheets, demonstrating a complex and highly organized three-dimensional architecture. iucr.orgnih.govresearchgate.net This interwoven pattern is a notable feature of the crystal packing, highlighting how directional non-covalent interactions can lead to intricate supramolecular structures. researchgate.netresearchgate.net

The study of a series of N-(4-halophenyl)-2-naphthamides, which share the N-(4-halophenyl) moiety, has shown a "synthon crossover" between halogen-halogen and halogen-π interactions. researchgate.net In N-(4-iodophenyl)-2-naphthamide , I⋯I halogen bonds contribute to a three-dimensional packing, while in the analogous N-(4-iodophenyl)quinoline-2-carboxamide , the primary interaction shifts to a halogen-π bond. researchgate.net This highlights the subtle electronic effects that can dictate the preferred supramolecular synthons in these systems.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, studies on closely related iodo-substituted aromatic compounds provide a clear framework for understanding the expected results. For example, the Hirshfeld surface analysis of (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one offers valuable insights. researchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions.

For an iodo-substituted acetamide derivative, the fingerprint plot would be expected to show distinct features corresponding to the various intermolecular contacts. A hypothetical breakdown of these contacts for a compound like this compound, based on analyses of similar structures, is presented below. researchgate.net

H⋯H contacts: Typically, these are the most abundant interactions and appear as a large, diffuse region in the center of the fingerprint plot. researchgate.net

C⋯H/H⋯C contacts: These represent C—H⋯π interactions and are usually visible as distinct "wings" on the sides of the plot. researchgate.net

I⋯H/H⋯I contacts: These appear as sharp spikes in the plot and quantify the halogen-hydrogen bonding interactions. researchgate.net

O⋯H/H⋯O contacts: Corresponding to the N—H⋯O and C—H⋯O hydrogen bonds, these also manifest as sharp, well-defined spikes. researchgate.net

I⋯I contacts: If present, these halogen-halogen interactions would also have a characteristic signature on the fingerprint plot. researchgate.net

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for the related compound (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, which serves as a model for what might be observed in this compound derivatives. researchgate.net

| Interaction Type | Percentage Contribution to Hirshfeld Surface | Source |

|---|---|---|

| C⋯H/H⋯C | 31.9% | researchgate.net |

| H⋯H | 21.4% | researchgate.net |

| I⋯H/H⋯I | 18.4% | researchgate.net |

| I⋯I | 14.5% | researchgate.net |

| O⋯H/H⋯O | 8.1% | researchgate.net |

This quantitative analysis allows for a detailed comparison of the packing forces in different crystal structures and provides a deeper understanding of how substituents influence the supramolecular architecture. The application of Hirshfeld surface analysis to this compound and its derivatives would be a valuable area for future research to further elucidate the subtleties of their crystal packing.

Biological Evaluation and Pharmacological Profiling of N 4 Iodophenyl Acetamide Derivatives

Anti-inflammatory Properties of N-(4-Iodophenyl)acetamide Analogues

Derivatives of this compound are being explored for their potential as anti-inflammatory agents. evitachem.com The core structure is amenable to modifications that can modulate its biological activity. For instance, the introduction of a sulfonamide group, as seen in N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, suggests a potential to interact with biological targets within inflammatory pathways. evitachem.com While direct and extensive studies on the anti-inflammatory properties of the parent compound are not widely available, the structural characteristics of its analogues indicate a promising area for future research in the development of new anti-inflammatory drugs. evitachem.comevitachem.com The presence of the iodine atom may also influence the compound's pharmacokinetic properties, which is a critical aspect of drug development. evitachem.com

Antimicrobial Activities of this compound Analogues

The antimicrobial potential of this compound derivatives has been a key area of research. These compounds have shown activity against a range of microbial pathogens.

Notably, a Schiff base derivative, 2-(Benzylideneamino)-N-(4-iodophenyl)acetamide, demonstrated significant antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. ekb.eg This compound exhibited a minimum inhibitory concentration (MIC) value of 18 µg/mL against S. aureus, indicating potent antibacterial action. ekb.eg The study highlighted that the presence of the p-iodophenyl substituent led to a significant increase in antibacterial activity compared to derivatives with unsubstituted phenyl or p-hydroxyphenyl groups. ekb.eg This suggests that the electron-deficient nature of the aromatic ring containing iodine may be a key pharmacophore for antibacterial efficacy. ekb.eg

Furthermore, N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, is also expected to possess antimicrobial properties. evitachem.com The sulfonamide group is a well-known pharmacophore in antibacterial drugs, often targeting dihydropteroate (B1496061) synthase, an enzyme crucial for bacterial folate synthesis. evitachem.com

Another study involving N-(substituted phenyl)-2-chloroacetamides, including the N-(4-iodophenyl) derivative, evaluated their antimicrobial activity against Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. nih.gov While the specific results for the iodo-derivative were part of a broader quantitative structure-activity relationship (QSAR) analysis, the study underscores the continued interest in this class of compounds for antimicrobial applications. nih.gov

The following table summarizes the antimicrobial activity of a notable this compound analogue:

| Compound | Microbial Strain | MIC (µg/mL) |

| 2-(Benzylideneamino)-N-(4-iodophenyl)acetamide | Staphylococcus aureus | 18 |

| Escherichia coli | >18 | |

| Data sourced from a study on Schiff base derivatives. ekb.eg |

Role as Enzyme Inhibitors

This compound and its derivatives have been identified as inhibitors of various enzymes, a characteristic that underpins many of their pharmacological effects.

Cytochrome P450 Enzyme Interaction Studies

This compound and its analogues have been shown to interact with cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. smolecule.com Specifically, 2-amino-N-(4-iodophenyl)acetamide has been identified as an inhibitor of CYP1A2. smolecule.com In a study on the metabolism of CLINDE, an iodinated imidazopyridine derivative, it was found that CYP1A1 and CYP1A2 were the most catalytically active in its hydroxylation, while CYP3A4, CYP3A5, CYP2C19, and CYP2D6 were involved in its N-dealkylation. researchgate.net This highlights the potential of iodophenyl-containing compounds to interact with and be metabolized by various CYP isoforms. Such interactions are critical to consider in drug development to avoid potential drug-drug interactions. smolecule.comresearchgate.net

Heme Oxygenase-1 (HO-1) Inhibition Studies

Heme oxygenase-1 (HO-1) is an enzyme that plays a cytoprotective role in both normal and cancerous cells, and its inhibition is being explored as an anticancer strategy. nih.govacs.orgresearchgate.net Several this compound derivatives have been synthesized and evaluated as HO-1 inhibitors. nih.govacs.orgresearchgate.net

In a study of novel acetamide-based HO-1 inhibitors, 2-(1H-Imidazol-1-yl)-N-(4-iodophenyl)acetamide was synthesized as part of a series of compounds designed to inhibit this enzyme. nih.govacs.org Another related compound, a 4-iodo-monosubstituted derivative (compound 7n in the study), was found to be a potent and highly selective HO-1 inhibitor, being approximately 48-fold more selective for HO-1 over the HO-2 isoform. acs.org The IC50 value for this derivative against HO-1 was 0.95 µM. acs.org

The following table presents the HO-1 and HO-2 inhibitory activities of a selected this compound analogue:

| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2/HO-1) |

| 4-iodo-monosubstituted derivative (7n) | 0.95 | 45.89 | ~48 |

| Data from a study on novel acetamide-based HO-1 inhibitors. acs.org |

Elucidation of Enzyme Modulation Mechanisms (Competitive Inhibition, Allosteric Effects)

The mechanisms by which this compound derivatives modulate enzyme activity are under investigation. Research suggests that these compounds can act through various mechanisms, including competitive inhibition and allosteric effects. smolecule.com The interaction studies of this compound indicate that it may bind to specific enzymes and modulate their activity. smolecule.com Further detailed mechanistic studies are required to fully elucidate the specific types of inhibition and any potential allosteric interactions for different enzyme targets.

Anticancer Activity Profiling

The anticancer potential of this compound derivatives has been explored in various studies, often linked to their role as enzyme inhibitors.

A novel derivative of 5-fluorouracil (B62378), 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(this compound), was synthesized and showed significant inhibitory activity against several cancer cell lines. ppublishing.org This compound demonstrated an inhibition rate of 87.63% against Hela (cervical cancer) cells, 82.90% against HT-29 (colon cancer) cells, and 64.20% against MCF-7 (breast cancer) cells at a concentration of 50 mmol/l. ppublishing.org The IC50 values were determined to be 10.73 µM for Hela cells and 5.19 µM for HT-29 cells. ppublishing.org

Furthermore, potent HO-1 inhibitors from the this compound family have been investigated for their anticancer activity. nih.govacs.orgresearchgate.netnih.gov A selection of these compounds showed the most promising activity against U87MG glioblastoma cells. nih.govacs.orgresearchgate.net One particular compound was found to reduce cell invasiveness by modulating HO-1 expression. nih.govacs.orgresearchgate.net

In another study, novel hydantoin (B18101) derivatives were synthesized, including 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-N-(4-iodophenyl)acetamide. researchgate.net This series of compounds exhibited moderate anticancer activity against the A549 lung cancer cell line and notable inhibition of breast cancer cell lines. researchgate.net

A series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, including an N-(2-Fluoro-4-iodophenyl) analogue, were synthesized and evaluated for their cytotoxicity against Hela, MCF7, and HepG2 (liver cancer) cell lines, with several compounds showing potent anti-proliferative activity. mdpi.com

The following table summarizes the anticancer activity of a notable this compound derivative:

| Compound | Cancer Cell Line | Activity |

| 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(this compound) | Hela (cervical) | IC50 = 10.73 µM |

| HT-29 (colon) | IC50 = 5.19 µM | |

| MCF-7 (breast) | 64.20% inhibition at 50 mmol/l | |

| Data from a study on a novel 5-fluorouracil derivative. ppublishing.org |

Evaluation in Specific Cancer Cell Lines (e.g., Hela, HT-29, MCF-7)

Derivatives of this compound have demonstrated notable antiproliferative activity against a range of human cancer cell lines.

A novel derivative, 2,2′-(5-Fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(N-(4-iodophenyl) acetamide), was synthesized and tested for its inhibitory effects on HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. ppublishing.org The compound exhibited significantly stronger inhibitory activity compared to the standard anticancer drug 5-Fluorouracil (5-Fu). ppublishing.org Specifically, its inhibitory effect was three times stronger on HeLa cells, two times more active against HT-29 cells, and 1.5 times more active against MCF-7 cells. ppublishing.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 10.73±0.54 μM for HeLa cells and 5.19 ± 0.26 μM for HT-29 cells. ppublishing.org

Another study evaluated a series of chloroacetamide analogues for their antiproliferative activity against HT-29 and MCF-7 cell lines, among others. ulaval.ca The results showed that these compounds, including 2-Chloro-N-(4-iodophenyl)acetamide, had IC50 values ranging from 1.4 to 25 μM. ulaval.ca

Furthermore, N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide derivatives have shown potent in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. evitachem.com Similarly, novel hydantoin derivatives have been evaluated for their anti-cancer properties against MCF-7 and A549 (lung cancer) cell lines. researchgate.net

The following table summarizes the inhibitory activity of a specific this compound derivative in comparison to 5-Fluorouracil. ppublishing.org

| Compound | HeLa (% Inhibition) | HT-29 (% Inhibition) | MCF-7 (% Inhibition) |

| 2,2′-(5-Fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(N-(4-iodophenyl) acetamide) | 87.63 | 82.90 | 64.20 |

| 5-Fluorouracil (5-Fu) | 27.08 | 40.75 | 41.49 |

Structure-Activity Relationships (SAR) in Antiproliferative Agents

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potential of this compound derivatives. These studies investigate how modifications to the chemical structure influence biological activity.

For instance, research on acetamide-based Heme Oxygenase-1 (HO-1) inhibitors revealed important SAR insights. nih.gov The N-methylation of a parent compound led to a 32-fold increase in potency, highlighting the significance of the N-substituent. nih.gov Further modifications, such as the insertion of electron-withdrawing or electron-donating groups on the phenyl ring, also impacted the inhibitory potency. nih.gov Halogen-substituted compounds showed inhibitory potencies comparable to the unsubstituted parent compound. nih.gov

In the development of thieno[2,3-b]pyridine (B153569) derivatives with a phenylacetamide moiety, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity against the FOXM1 transcription factor. nih.gov Only compounds with a cyano (-CN) group demonstrated a significant decrease in FOXM1 expression in a triple-negative breast cancer cell line. nih.gov

Radioligand Applications in Nuclear Medicine

The iodine atom in this compound makes it a prime candidate for radiolabeling, particularly for applications in nuclear medicine for diagnostic imaging.

Introduction of Radioiodine (¹²⁵I) for Radiolabeling Experiments

Radioiodine, especially Iodine-125 (¹²⁵I), is frequently used for radiolabeling molecules for research and preclinical studies. nih.gov ¹²⁵I has a half-life of 59.4 days and emits low-energy gamma radiation, making it suitable for studying the pharmacokinetics, metabolism, and biodistribution of labeled compounds. nih.gov

The process of radioiodination can be achieved through various methods. One approach involves the use of organotin precursors, which allow for electrophilic radioiodination. snmjournals.org A solid-phase method has been investigated to produce radioiodinated iodobenzoic acid, a prosthetic group used for labeling proteins and peptides, with the goal of simplifying purification by avoiding toxic organotin byproducts. snmjournals.org

In a specific example of radioiodination, a one-pot, two-step synthesis of [¹²⁵I]-labeled compounds was demonstrated. acs.org This involved the in-situ generation of [¹²⁵I]-N-iodosuccinimide from N-chlorosuccinimide and [¹²⁵I]-NaI, followed by a silver(I)-catalyzed reaction with the arene substrate. acs.org This method yielded radioiodinated compounds in good radiochemical yields. acs.org Such radiolabeled this compound derivatives hold promise for use as tracers in single-photon emission computed tomography (SPECT) and other nuclear imaging techniques to visualize and study various biological processes and diseases, including cancer. nih.govresearchgate.net

Advanced Applications of N 4 Iodophenyl Acetamide

Role as Pivotal Chemical Intermediates in Complex Organic Synthesis

N-(4-Iodophenyl)acetamide serves as a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the iodine substituent on the phenyl ring. solubilityofthings.com This iodine atom acts as a versatile handle for introducing various functional groups through cross-coupling reactions, a cornerstone of modern organic synthesis.

The compound is frequently employed in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures. For instance, this compound can be coupled with arylboronic acids (Suzuki reaction), alkenes (Heck reaction), or terminal alkynes (Sonogashira reaction) to generate more complex structures. vulcanchem.com A notable example is its use as a precursor in a copper-catalyzed cross-coupling reaction to form N-(4-(3-amino-1-benzothiophene-2-carboxylate)phenyl)acetamide, demonstrating its utility in synthesizing heterocyclic compounds. semanticscholar.org

Furthermore, derivatives of this compound, such as 2-Chloro-N-(4-iodophenyl)acetamide, are also valuable intermediates. chemscene.com The presence of additional reactive sites, like the chloroacetyl group, expands the synthetic possibilities. For example, 2-Chloro-N-(4-iodophenyl)acetamide can be reacted with imidazole (B134444) derivatives to create compounds with potential biological activity. nih.gov

The acetamide (B32628) group itself can be chemically modified. For instance, it can be hydrolyzed to yield 4-iodoaniline (B139537), another important synthetic building block. smolecule.com This versatility allows chemists to access a wider range of molecular diversity starting from a single, readily available compound.

Table 1: Examples of Cross-Coupling Reactions Involving this compound and its Derivatives

| Reaction Type | Reactants | Product | Application/Significance |

|---|---|---|---|

| Copper-Catalyzed Cross-Coupling | This compound, Methyl 3-amino-1-benzothiophene-2-carboxylate | N-(4-(3-amino-1-benzothiophene-2-carboxylate)phenyl)acetamide | Synthesis of complex heterocyclic molecules. semanticscholar.org |

| Sonogashira Coupling | This compound, Propiolic acid | N-(4-ethynylphenyl)acetamide | Precursor for conjugated polymers with specific electronic properties. |

| Nucleophilic Substitution | 2-Chloro-N-(4-iodophenyl)acetamide, Imidazole | 2-(1H-Imidazol-1-yl)-N-(4-iodophenyl)acetamide | Synthesis of potential heme oxygenase-1 inhibitors. nih.gov |

Contributions to Novel Material Development

The unique electronic and optical characteristics of the this compound moiety have led to its incorporation into novel materials with specialized properties.

Investigation of Optical Properties of this compound-Containing Materials

The incorporation of this compound into polymers can impart desirable optical properties. Polyamides containing imidazole moieties, synthesized from related diiodide compounds, have been shown to be soluble and form flexible, low-colored thin films. researchgate.net These films exhibit strong UV-vis absorption and high optical transparency with specific cutoff wavelengths, making them potentially useful in optical applications. researchgate.net The iodine atom itself can contribute to a higher refractive index in the resulting materials. Furthermore, the "heavy atom effect" of iodine can enhance phosphorescence, a property that is valuable in the development of materials for organic light-emitting diodes (OLEDs).

Chromatographic Applications and Separation Techniques

This compound is also a useful compound in the field of analytical chemistry, specifically in the development and application of chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development

In HPLC, this compound can be used as a reference compound or standard for method development. sielc.com Its stable, well-characterized nature allows for the calibration of instruments and the optimization of separation conditions. A reverse-phase HPLC method has been described for the analysis of this compound using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com The purity of commercially available this compound is often confirmed by HPLC. chemimpex.combldpharm.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, which offers higher resolution and faster analysis times than traditional HPLC, is also employed in the analysis of this compound and its derivatives. sielc.com UPLC methods can provide more detailed information about a sample, such as the presence of trace impurities. For instance, UPLC has been used in the analysis of complex pharmaceutical intermediates that include the this compound scaffold. acs.org Documentation for commercially available this compound often includes UPLC data to certify its purity. bldpharm.comambeed.com

Table 2: Chromatographic Methods for this compound

| Technique | Column Type | Mobile Phase Components | Application |

|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis, impurity isolation, pharmacokinetics. sielc.com |

Computational and Theoretical Investigations of N 4 Iodophenyl Acetamide

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for examining the structural and electronic properties of molecules. researchgate.netrsc.orgunige.chresearchgate.net These methods have been employed to analyze N-(4-Iodophenyl)acetamide and related structures, providing a detailed understanding of the molecule. researchgate.net

Prediction of Molecular Geometry and Electronic Structure

Theoretical calculations can predict the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For derivatives of acetamide (B32628), DFT studies using the B3LYP/6-31G(d,p) basis set have been utilized to understand their structural properties. researchgate.net The molecular formula for this compound is C8H8INO. chemeo.comuni.lucas.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Charge Transfer

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. mdpi.comnih.govnih.gov A smaller gap suggests higher reactivity and greater polarizability. mdpi.com

DFT calculations at the B3LYP/6-311G(d,p) level are commonly used to determine the HOMO-LUMO energies and the corresponding energy gap. mdpi.com For related acetamide derivatives, these calculations have shown how substituents on the phenyl ring can influence the electronic properties and reactivity of the molecule. mdpi.comnih.gov

Table 1: Frontier Molecular Orbital (FMO) Analysis of Related Acetamide Derivatives This table is for illustrative purposes based on general findings for similar compounds and does not represent specific data for this compound which was not available in the search results.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Derivative A | -6.2 | -1.1 | 5.1 |

| Derivative B | -6.5 | -0.8 | 5.7 |

| Derivative C | -5.9 | -1.3 | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the reactive sites within a molecule. researchgate.netnih.gov These maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For similar structures, MEP analysis has been used to understand intermolecular interactions and reactive behavior. researchgate.net

Hyperpolarizability Analysis for Non-linear Optical Responses

The study of hyperpolarizability is important for identifying materials with non-linear optical (NLO) properties, which have applications in advanced technologies like optical switching. researchgate.net Theoretical calculations can predict the first hyperpolarizability (β) of a molecule. High β values are indicative of strong NLO effects. researchgate.net For related acetamide derivatives, computational studies have shown that they can possess significant NLO properties, making them potential candidates for NLO devices. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.netconicet.gov.ar For a series of N-(substituted phenyl)-2-chloroacetamides, including the iodo-substituted analogue, QSAR models have been developed to predict their antimicrobial potential. nih.govresearchgate.net These studies often involve calculating various molecular descriptors and using them to build predictive models. nih.govconicet.gov.ar

Conclusion and Future Research Directions

Synthesis of Key Research Findings on N-(4-Iodophenyl)acetamide

Research into this compound has primarily centered on its synthesis and its role as an intermediate in the creation of more complex molecules. A common synthetic route involves the reaction of 4-iodoaniline (B139537) with acetic anhydride (B1165640) or acetyl chloride. smolecule.com Another notable method is the Ullmann–Finkelstein tandem reaction, which allows for the synthesis of N-(iodophenyl)-amides from corresponding amides and iodo-bromobenzenes using a copper catalyst. doi.org

The presence of the iodine atom is a key feature, making the compound a versatile precursor in various chemical reactions. solubilityofthings.com Specifically, the iodophenyl group can undergo nucleophilic substitution, enabling the introduction of other functional groups. smolecule.com This reactivity is crucial for its application as a building block in the synthesis of pharmaceuticals and other organic compounds. smolecule.comsolubilityofthings.com

Furthermore, derivatives of this compound have been explored for their potential biological activities. For instance, it has been used in the synthesis of novel acetamidobenzanilide derivatives and derivatives of 5-fluorouracil (B62378), which have been studied for their potential anticancer properties. arkat-usa.orgresearchgate.net The core structure of this compound is also found in molecules investigated for their inhibitory effects on enzymes like heme oxygenase-1 (HO-1), which is implicated in cancer progression. researchgate.net

Emerging Trends and Prospective Research Areas for this compound

Current research indicates a growing interest in the application of this compound and its derivatives in medicinal chemistry and materials science.

Medicinal Chemistry: An emerging trend is the use of this compound as a scaffold for developing new therapeutic agents. smolecule.comsolubilityofthings.com Research is increasingly focused on synthesizing derivatives with potential antimicrobial and anti-inflammatory properties. solubilityofthings.comsmolecule.com The acetamide (B32628) group's ability to form hydrogen bonds is a critical aspect being explored for designing molecules with specific biological targets. smolecule.com Additionally, the synthesis of this compound derivatives as potential inhibitors of enzymes involved in disease pathways, such as heme oxygenase-1 in cancer, is a promising area of investigation. researchgate.netacs.org

Materials Science: Beyond its biological applications, there is potential for utilizing this compound in the development of new materials with specific electronic or optical properties. solubilityofthings.com The structural features of the molecule could be exploited to create novel polymers or other advanced materials.

Identification of Unexplored Research Avenues and Potential Discoveries

While significant progress has been made, several research avenues concerning this compound remain largely unexplored.

Bioisosteric Replacement: The amide bond in this compound can be replaced by other functional groups, known as bioisosteres, such as 1,2,3-triazoles or oxadiazoles. Investigating these analogs could lead to the discovery of compounds with improved pharmacokinetic properties and novel biological activities. nih.gov

Radiolabeling Applications: The iodine atom in this compound presents an opportunity for radiolabeling studies. smolecule.com Introducing radioactive isotopes of iodine could enable the use of its derivatives as imaging agents in nuclear medicine for diagnostic purposes. smolecule.com

Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies on a wider range of this compound derivatives are needed. By systematically modifying different parts of the molecule and evaluating their biological activity, researchers can gain a deeper understanding of the structural requirements for desired therapeutic effects and potentially discover more potent and selective compounds.

Methodological Advancements for Future Studies on this compound

Future research on this compound will benefit from the adoption of advanced methodologies.

High-Throughput Screening: Employing high-throughput screening techniques will allow for the rapid evaluation of large libraries of this compound derivatives for various biological activities. This can accelerate the discovery of lead compounds for drug development.

Computational Modeling: The use of computational tools, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions between this compound derivatives and their biological targets. researchgate.net This can aid in the rational design of more effective compounds and help predict their properties before synthesis.

Advanced Synthetic Techniques: The exploration of more efficient and sustainable synthetic methods, such as flow chemistry and microwave-assisted synthesis, could streamline the production of this compound and its derivatives. saapjournals.org These techniques can offer advantages in terms of reaction time, yield, and purity.

Q & A

Q. What are the standard synthetic routes for N-(4-Iodophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via iodination of N-(4-aminophenyl)acetamide using iodine monochloride (ICl) or via Ullmann-type coupling reactions. Evidence from nickel-catalyzed carboboration reactions indicates that optimizing catalysts (e.g., Ni(cod)₂) and ligands (e.g., bidentate phosphines) enhances regioselectivity and yield . For example, a reported method achieved 88% yield by reacting 2-bromo-1-(4-iodophenyl)ethanone with acetamide derivatives under controlled temperature (60–80°C) and inert atmospheres . Key factors include solvent choice (e.g., DMF or THF), stoichiometry of iodinating agents, and reaction time.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical peaks should researchers prioritize?

Methodological Answer: ¹H and ¹³C NMR are primary tools. In DMSO-d₆, the acetamide methyl group appears as a singlet at ~2.0 ppm, while aromatic protons resonate between 7.3–7.8 ppm (doublets for para-substitution) . LC-MS (ESI±) confirms molecular weight (MW 275.08 g/mol), with [M+H]+ expected at m/z 276.1. GC/MS parameters (e.g., Agilent 5977 MSD with EI source, 70 eV ionization) can cross-validate purity, though derivatization may be needed due to low volatility . Always compare spectra with literature data to confirm structural integrity .

Q. How can researchers address solubility challenges during purification of this compound?

Methodological Answer: The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in DMSO, DMF, or dichloromethane. Recrystallization from ethanol/water mixtures (1:3 v/v) at 0–5°C improves purity. For column chromatography, use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) . Monitor fractions via TLC (Rf ~0.5 in ethyl acetate).

Advanced Research Questions

Q. How should contradictions in NMR data (e.g., unexpected splitting or shifts) be systematically investigated?

Methodological Answer: First, verify solvent deuteriation and sample concentration. Splitting in the acetamide methyl group (expected singlet) may indicate residual starting material or byproducts. Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, aromatic proton splitting in This compound derivatives could arise from rotational isomerism or steric hindrance, as seen in diazenyl analogs . If inconsistencies persist, employ alternative characterization (e.g., X-ray crystallography) .

Q. What strategies are effective for resolving ambiguities in mass spectrometry fragmentation patterns?

Methodological Answer: High-resolution mass spectrometry (HRMS) is critical. For This compound, the molecular ion ([M+H]+) should match m/z 276.0815 (calculated). Deviations >2 ppm suggest impurities or incorrect assignments. Use tandem MS/MS to track fragment pathways: the iodophenyl group typically cleaves to yield m/z 127 (C₆H₄I+). Compare with isotopic patterns (iodine has a 127I:129I ratio of ~1:1) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution. The iodine atom’s σ-hole (positive electrostatic potential) enhances susceptibility to nucleophilic aromatic substitution. Software like Gaussian or ORCA can simulate transition states for Suzuki-Miyaura couplings, optimizing ligand-metal interactions . Validate predictions with experimental kinetics (e.g., monitoring reaction progress via ¹H NMR).

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is gold standard. Grow crystals via slow evaporation from DMSO/ethanol. For diazenyl analogs (e.g., (E)-N-(4-((4-Iodophenyl)diazenyl)phenyl)acetamide), space group determination (e.g., monoclinic C2/c) and refinement with SHELXTL ensure accuracy . Compare bond lengths (C–I ~2.09 Å) and angles with similar structures . PXRD can confirm phase purity post-synthesis.

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

Methodological Answer: Substituents on the phenyl ring modulate lipophilicity (logP) and hydrogen-bonding capacity. For instance, electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity by increasing membrane permeability. SAR studies require synthesizing analogs (e.g., chloro, methoxy) and testing against target enzymes (e.g., Mycobacterium tuberculosis IMPDH) . Use molecular docking (AutoDock Vina) to predict binding affinities.

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound intermediates?

Methodological Answer: Document all variables: reaction atmosphere (N₂/Ar), catalyst batch, and solvent dryness. For example, palladium-catalyzed couplings require degassed solvents and anhydrous conditions. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation . Validate each step with LC-MS before proceeding. Publish detailed SI (supplementary information) with raw spectral data .

Q. How can researchers mitigate decomposition of this compound under light or heat during storage?

Methodological Answer: Store in amber vials at –20°C under inert gas (argon). TGA/DSC analysis determines decomposition onset (typically >150°C). Add stabilizers like BHT (0.1% w/w) for long-term storage. For light-sensitive derivatives (e.g., diazenyl compounds), conduct reactions under red light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.